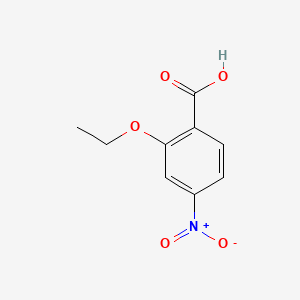

2-エトキシ-4-ニトロ安息香酸

概要

説明

2-Ethoxy-4-nitrobenzoic acid is a chemical compound with the molecular formula C9H9NO5 . It has an average mass of 211.171 Da and a monoisotopic mass of 211.048065 Da .

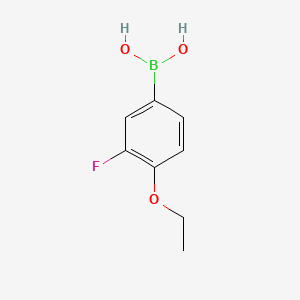

Molecular Structure Analysis

The molecular structure of 2-Ethoxy-4-nitrobenzoic acid consists of 6 hydrogen bond acceptors, 1 hydrogen bond donor, and 4 freely rotating bonds . The compound has a polar surface area of 92 Ų and a molar refractivity of 51.0±0.3 cm³ .Physical and Chemical Properties Analysis

2-Ethoxy-4-nitrobenzoic acid has a density of 1.4±0.1 g/cm³, a boiling point of 395.9±27.0 °C at 760 mmHg, and a flash point of 193.3±23.7 °C . It has a vapor pressure of 0.0±1.0 mmHg at 25°C and an enthalpy of vaporization of 68.1±3.0 kJ/mol .科学的研究の応用

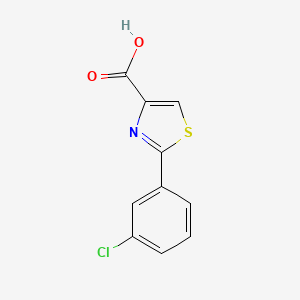

. It can be used to synthesize a wide range of organic compounds, including amides, esters, and anhydrides, which are pivotal in the development of pharmaceuticals and agrochemicals.

Medicinal Chemistry

In medicinal chemistry, 2-エトキシ-4-ニトロ安息香酸 serves as a precursor for the synthesis of active pharmaceutical ingredients (APIs). Its nitro group can undergo reduction to an amine, which can then be used to create compounds with potential therapeutic effects .

Material Science

This compound’s ability to form crystalline structures makes it useful in material science research. It can be used to develop new materials with specific optical or electronic properties, which could be applied in the creation of sensors or transistors .

Analytical Chemistry

2-エトキシ-4-ニトロ安息香酸: can be utilized as a standard in chromatographic analysis due to its well-defined physical and chemical properties, such as melting point and solubility . This allows for the accurate quantification of substances in complex mixtures.

Agricultural Research

The compound’s derivatives may be explored for their herbicidal or pesticidal properties. By modifying the functional groups, researchers can develop new compounds that target specific pests or weeds without harming crops .

Environmental Science

In environmental science, 2-エトキシ-4-ニトロ安息香酸 could be studied for its degradation products and their environmental impact. Understanding its breakdown pathways can help in assessing the ecological risks associated with its use .

Safety and Hazards

When handling 2-Ethoxy-4-nitrobenzoic acid, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . In case of a spill or leak, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of the spill/leak .

作用機序

Target of Action

Nitro compounds, a class to which 2-ethoxy-4-nitrobenzoic acid belongs, are known to interact with various biological targets .

Mode of Action

Nitro compounds, in general, are known to undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

Nitro compounds can participate in various biochemical pathways due to their ability to undergo a range of chemical reactions .

Pharmacokinetics

It’s worth noting that the pharmacokinetic properties of a compound can greatly influence its bioavailability and therapeutic potential .

Result of Action

The nitro group in nitro compounds can undergo various transformations, potentially leading to a range of biological effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Ethoxy-4-nitrobenzoic acid . Factors such as temperature, pH, and the presence of other compounds can affect its reactivity and stability .

生化学分析

Biochemical Properties

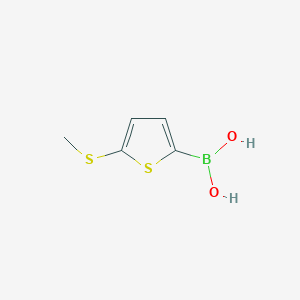

It is known that nitro compounds, such as 2-Ethoxy-4-nitrobenzoic acid, are important nitrogen derivatives . The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures . This property may influence its interactions with enzymes, proteins, and other biomolecules.

Molecular Mechanism

It is known that nitro compounds can participate in various reactions, including direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines . These reactions could potentially involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

特性

IUPAC Name |

2-ethoxy-4-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c1-2-15-8-5-6(10(13)14)3-4-7(8)9(11)12/h3-5H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSIOETYGDXDWBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30371295 | |

| Record name | 2-Ethoxy-4-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2486-66-0 | |

| Record name | 2-Ethoxy-4-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

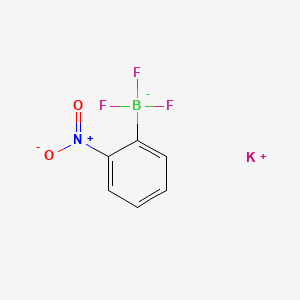

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

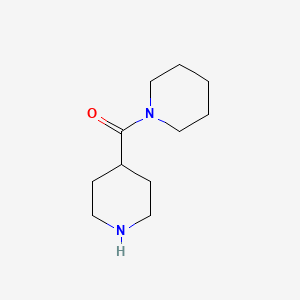

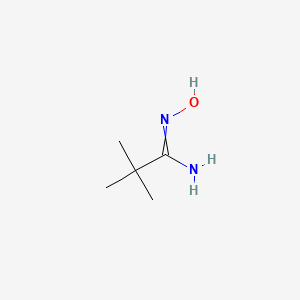

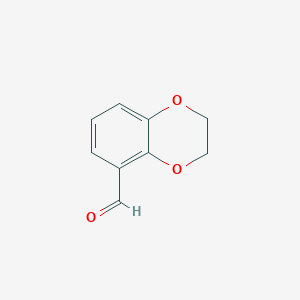

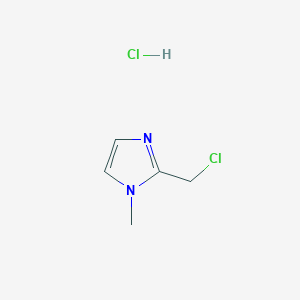

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Chlorofuro[3,2-c]pyridine](/img/structure/B1586628.png)

![8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B1586646.png)